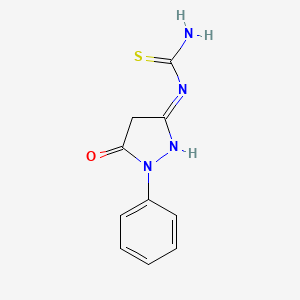

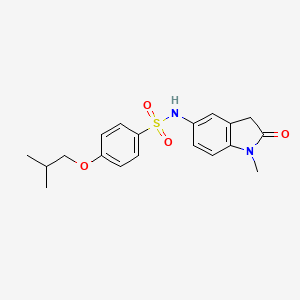

N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

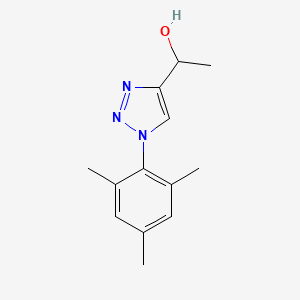

The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing nitrogen and sulfur . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives have been used to treat different diseases with high therapeutic influence .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The Hantzsch synthesis is a preferred reaction for synthesizing thiazole and its derivatives . It involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Wissenschaftliche Forschungsanwendungen

Applications in Biological and Chemical Analysis

- Detection of Reactive Alpha-Oxoaldehyde: Research has shown that Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, can be detected and quantified using specific methods. Compounds with similar structures to N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide can be used in such analyses (Nemet, Varga-Defterdarović, & Turk, 2006).

Medicinal Research Applications

Role in Orexin Receptor Mechanisms

Compounds structurally similar to this compound have been studied in relation to orexin receptors, which modulate feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).

Synthesis and Characterization in Research Chemicals

These compounds have been synthesized and characterized as 'research chemicals' for potential application in various fields, including pharmacological studies (McLaughlin et al., 2016).

Antiallergy Activity

- Antiallergy Agents: N-(4-substituted-thiazolyl)oxamic acid derivatives, which are structurally related, have been synthesized and tested for antiallergy activity in various models, demonstrating significant potential in this area (Hargrave, Hess, & Oliver, 1983).

Fluorogenic Reagents

- Development of Fluorogenic Reagents: Similar compounds have been used to create fluorogenic reagents for thiols, contributing to advancements in biochemical assays (Toyo’oka et al., 1989).

Cancer Research

- Antitumor Activities: Fluorinated derivatives of certain compounds, which share structural features with this compound, have shown potent cytotoxic activities in in vitro studies against various cancer cell lines (Hutchinson et al., 2001).

Antibacterial and Antifungal Activities

- Antimicrobial Properties: Some novel thiazole and 1,3,4-thiadiazole derivatives, which are related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results (Hafez, Alshammari, & El-Gazzar, 2015).

Wirkmechanismus

Zukünftige Richtungen

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

N-[4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S2/c19-13-5-7-14(8-6-13)20-16(23)11-25-9-15-10-26-18(21-15)22-17(24)12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,23)(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFLKFIIXILHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CSCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)

![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)

![4-benzyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2469950.png)

![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)

![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)